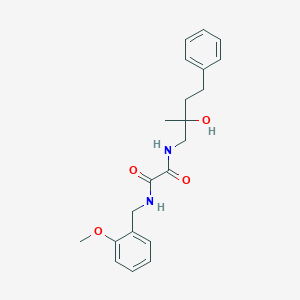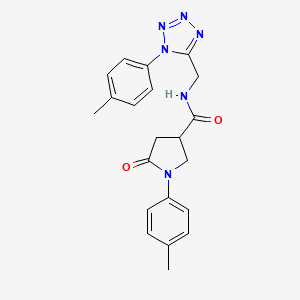
5-oxo-1-(p-tolyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
One-pot condensation methods have been developed for synthesizing novel bicyclic systems that include pyrrolidine derivatives, indicating the versatility and interest in pyrrolidine-based compounds within chemical synthesis (Kharchenko, Detistov, & Orlov, 2008). These methods, alongside predictions of biological activity, highlight the potential pharmaceutical applications of such compounds.
Anticancer and Antimicrobial Applications
Studies have demonstrated that certain pyrrolidine-3-carboxamide analogs possess significant antibacterial activity, with specific compounds showing moderate to good activity against both gram-positive and gram-negative bacteria (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018). Additionally, computational chemistry methods, including molecular docking analyses, have been employed to examine the non-linear optical (NLO) properties and potential anticancer activities of related compounds, demonstrating their binding capabilities to biological targets such as tubulin (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Antiallergic Activity
The synthesis of pyridine and tetrazole analogs from related structural frameworks has shown promising antiallergic activities, indicating the therapeutic potential of these compounds in allergy treatment. Notably, derivatives exhibiting significant potency as antiallergic agents have been identified, some of which are currently undergoing clinical trials (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Orientations Futures
This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting scientific literature or databases dedicated to chemical information. If you have access to a university or a professional institution, they might have subscriptions to these resources. If not, there are also public databases like PubChem, ChemSpider, and others that might be helpful.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14-3-7-17(8-4-14)26-13-16(11-20(26)28)21(29)22-12-19-23-24-25-27(19)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWDMRUYWBXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(p-tolyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
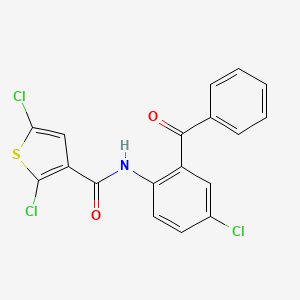
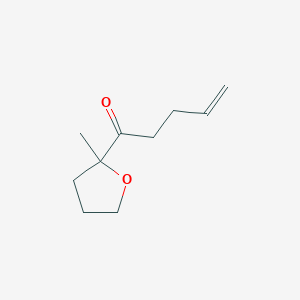
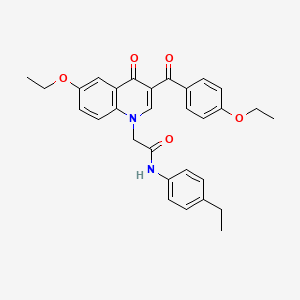
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2671770.png)
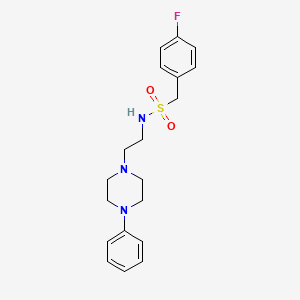
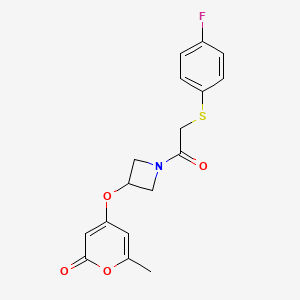
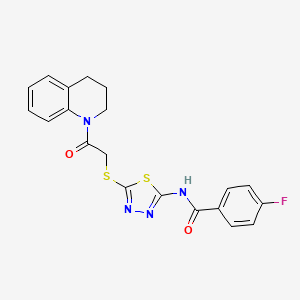
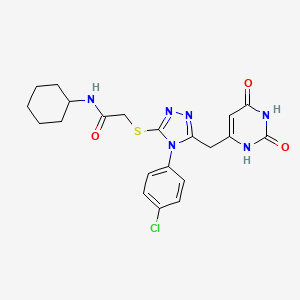
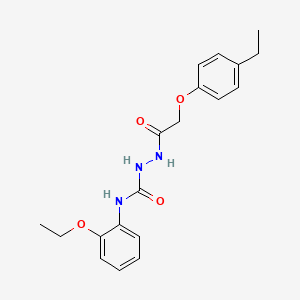
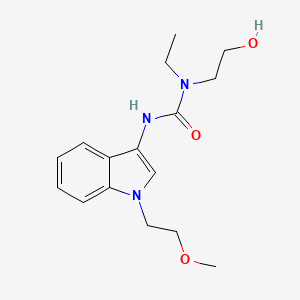
![N-(3,4-difluorophenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2671781.png)
